molecular formula C13H25NO3 B13619287 Tert-butyl2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13619287
M. Wt: 243.34 g/mol
InChI Key: RBMKADNMROONIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is characterized by its molecular formula C13H25NO3 and a molecular weight of 243.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 2,2-diethyl-4-hydroxypyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound .

Scientific Research Applications

Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2-diethyl-4-hydroxypyrrolidine: Lacks the tert-butyl group, resulting in different reactivity and applications.

    tert-butyl 2,2-dimethyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with different alkyl groups, leading to variations in chemical properties and uses.

Uniqueness

Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and diethyl groups, which confer specific steric and electronic properties. These properties make it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-6-13(7-2)8-10(15)9-14(13)11(16)17-12(3,4)5/h10,15H,6-9H2,1-5H3

InChI Key

RBMKADNMROONIX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CN1C(=O)OC(C)(C)C)O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.